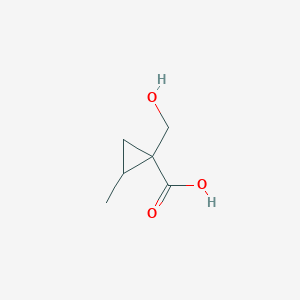1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC20392671
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10O3 |
|---|---|
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O3/c1-4-2-6(4,3-7)5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
| Standard InChI Key | XGXOMGANRUKXPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC1(CO)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound features a strained cyclopropane ring (C3H4) with three substituents:
-
A hydroxymethyl group (-CH2OH) at position 1
-
A methyl group (-CH3) at position 2
-
A carboxylic acid group (-COOH) at position 1
This arrangement creates significant steric strain due to the juxtaposition of bulky substituents on adjacent carbons. The IUPAC name, 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid, reflects this substitution pattern .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | CHO |
| Molecular weight | 158.16 g/mol |
| LogP (partition coefficient) | 0.31 |
| Polar surface area | 78 Ų |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 4 |
The low LogP value indicates moderate hydrophilicity, while the high polar surface area suggests strong potential for intermolecular interactions .
Synthetic Methodologies
Nitrite-Mediated Cyclopropanation
A patent (CN110862311A) details a scalable synthesis route using:
-
Precursor: 1-amino cyclopropyl methyl formate
-
Reagents:
-
Sulfuric acid (HSO)
-
Sodium nitrite (NaNO)
-
-
Conditions:
-
Step 1: Reaction at 0–5°C for 1 hour
-
Step 2: Reflux in HSO at 100°C
-
This method achieves a 74.8% yield in the intermediate step, with final deprotection yielding the target compound .
Alternative Approaches
Comparative analysis of cyclopropane derivatives reveals:
-
Ester precursors: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo hydrolysis to yield the carboxylic acid .
-
Flow chemistry: Continuous processes improve scalability for industrial production .
Structural Analogues and Comparative Analysis
The hydroxymethyl group enhances polarity and hydrogen-bonding capacity compared to simpler analogues .
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <40% RH |
| Light sensitivity | Amber glass vials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume